molecular formula C4H5LiN2O2S B3019181 lithium(1+) ion 1-methyl-1H-imidazole-4-sulfinate CAS No. 2172254-05-4

lithium(1+) ion 1-methyl-1H-imidazole-4-sulfinate

Cat. No.: B3019181
CAS No.: 2172254-05-4
M. Wt: 152.1
InChI Key: VBRIKFGUSWPPGX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) ion 1-methyl-1H-imidazole-4-sulfinate is a chemical compound with the molecular formula C₄H₅LiN₂O₂S and a molecular weight of 152.10 g/mol . This compound is primarily used in research settings and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 1-methyl-1H-imidazole-4-sulfinate typically involves the reaction of 1-methyl-1H-imidazole-4-sulfinic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

The production process involves standard laboratory techniques such as crystallization and purification to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 1-methyl-1H-imidazole-4-sulfinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium(1+) ion 1-methyl-1H-imidazole-4-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium(1+) ion 1-methyl-1H-imidazole-4-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation. Its effects are mediated through the binding to specific molecular targets, leading to alterations in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Lithium 1-methyl-1H-imidazole-4-sulfonate
  • Lithium 1-methyl-1H-imidazole-4-thiolate
  • Lithium 1-methyl-1H-imidazole-4-carboxylate

Uniqueness

Lithium(1+) ion 1-methyl-1H-imidazole-4-sulfinate is unique due to its specific sulfinic acid functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

Lithium(1+) ion 1-methyl-1H-imidazole-4-sulfinate (Li(1+)ImS) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of Li(1+)ImS, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₄H₅LiN₂O₂S
  • Molecular Weight : 152.10 g/mol
  • Structure : The compound features a lithium ion coordinated to a 1-methyl-1H-imidazole-4-sulfinate moiety, which contributes to its unique reactivity and biological properties.

Li(1+)ImS interacts with various biological targets, including enzymes and receptors. Its mechanism of action is believed to involve:

  • Modulation of Oxidative Stress : Li(1+)ImS may influence oxidative stress pathways, potentially providing protective effects against cellular damage.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.
  • Interaction with Biomolecules : Li(1+)ImS can bind to specific molecular targets, leading to alterations in cellular functions.

Antioxidant Activity

The sulfinic acid functional group in Li(1+)ImS may contribute to its antioxidant properties. Compounds with similar structures have been reported to scavenge free radicals, thus protecting cells from oxidative damage.

Study on Lithium Salts

A study investigated the effects of lithium salts, including imidazole derivatives, on cellular models. The findings indicated that these compounds could enhance cell viability under oxidative stress conditions, suggesting a protective role for Li(1+)ImS in cellular health.

Toxicity Studies

Toxicity assessments of related ionic liquids have shown that while many imidazolium-based compounds exhibit low toxicity, some may present moderate risks at higher concentrations. For instance, toxicity studies on imidazolium salts indicated EC50 values ranging from 0.2 mM to 2.5 mM in human cell lines . This highlights the importance of evaluating the safety profile of Li(1+)ImS in future studies.

Research Findings

Recent literature has explored various aspects of lithium imidazole derivatives:

  • Electrochemical Properties : Research has demonstrated that lithium salts like Li(1+)ImS can serve as effective electrolytes in battery applications due to their high ionic conductivity and stability .
  • Pharmacological Potential : Imidazole-containing compounds have been reviewed for their broad pharmacological activities, including anti-inflammatory and anti-cancer effects . This suggests potential therapeutic avenues for Li(1+)ImS.

Properties

IUPAC Name

lithium;1-methylimidazole-4-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S.Li/c1-6-2-4(5-3-6)9(7)8;/h2-3H,1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRIKFGUSWPPGX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C=C(N=C1)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5LiN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172254-05-4
Record name lithium(1+) ion 1-methyl-1H-imidazole-4-sulfinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.